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molecular formula C12H10N4 B8774506 N-Phenyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine

N-Phenyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine

Cat. No. B8774506
M. Wt: 210.23 g/mol
InChI Key: VWOFJVJNDKWBMO-UHFFFAOYSA-N
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Patent
US08299056B2

Procedure details

5-(1-Chloroisoquinolin-7-yl)-N-phenyl-[1,2,4]triazolo[1,5-a]pyridine-2-amine. A degassed mixture of 1-chloroisoquinolin-7-ylboronic acid (288 mg, 1.38 mmol), 5-bromo-N-phenyl-[1,2,4]triazolo[1,5-a]pyridine-2-amine (400 mg, 1.38 mmol), potassium phosphate (296 mg, 2.76 mmol) and tetrakis (triphenylphosphine)palladium(0) (160 mg, 0.138 mmol) in dimethylsulfoxide (10 mL) was heated at 90° C. under nitrogen overnight. After being cooled down to room temperature, the reaction mixture was filtered, and the filtrate was concentrated in vacuo to give the crude product, which was washed with ethyl acetate to give 541-chloroisoquinolin-7-yl)-N-phenyl-[1,2,4]triazolo[1,5-a]pyridine-2-amine (200 mg, 38.7% yield) as a solid. 1H NMR (400 MHz, DMSO-d6) δ (ppm) 9.68 (br s, 1H), 9.23 (s, 1H), 8.45 (d, J=8.4 Hz, 1H), 8.41 (d, J=5.2 Hz, 1H), 8.27 (d, J=8.8 Hz, 1H), 8.01 (d, J=5.6 Hz, 1H), 7.69 (m, 4H), 7.44 (d, J=6.0 Hz, 1H), 7.23 (t, J=7.6 Hz, 2H), 6.85 (t, J=7.2 Hz, 1H); MS (ESI) m/z: 372.1 [M+1].+
Name
5-(1-Chloroisoquinolin-7-yl)-N-phenyl-[1,2,4]triazolo[1,5-a]pyridine-2-amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
288 mg
Type
reactant
Reaction Step Two
Name
5-bromo-N-phenyl-[1,2,4]triazolo[1,5-a]pyridine-2-amine
Quantity
400 mg
Type
reactant
Reaction Step Two
Name
potassium phosphate
Quantity
296 mg
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakis (triphenylphosphine)palladium(0)
Quantity
160 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC1C2C(=CC=C([C:12]3[N:17]4[N:18]=[C:19]([NH:21][C:22]5[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=5)[N:20]=[C:16]4[CH:15]=[CH:14][CH:13]=3)C=2)C=CN=1.ClC1C2C(=CC=C(B(O)O)C=2)C=CN=1.BrC1N2N=C(NC3C=CC=CC=3)N=C2C=CC=1.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>CS(C)=O>[C:22]1([NH:21][C:19]2[N:20]=[C:16]3[CH:15]=[CH:14][CH:13]=[CH:12][N:17]3[N:18]=2)[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=1 |f:3.4.5.6|

Inputs

Step One
Name
5-(1-Chloroisoquinolin-7-yl)-N-phenyl-[1,2,4]triazolo[1,5-a]pyridine-2-amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC2=CC=C(C=C12)C1=CC=CC=2N1N=C(N2)NC2=CC=CC=C2
Step Two
Name
Quantity
288 mg
Type
reactant
Smiles
ClC1=NC=CC2=CC=C(C=C12)B(O)O
Name
5-bromo-N-phenyl-[1,2,4]triazolo[1,5-a]pyridine-2-amine
Quantity
400 mg
Type
reactant
Smiles
BrC1=CC=CC=2N1N=C(N2)NC2=CC=CC=C2
Name
potassium phosphate
Quantity
296 mg
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
tetrakis (triphenylphosphine)palladium(0)
Quantity
160 mg
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After being cooled down to room temperature
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude product, which
WASH
Type
WASH
Details
was washed with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NC1=NN2C(C=CC=C2)=N1
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 38.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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